1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves several steps, typically starting with the trifluoromethylation of a suitable precursor. The trifluoromethyl group is introduced using radical trifluoromethylation techniques, which involve the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(3-Amino-5-(trifluoromethylthio)phenyl)ethanone: Another related compound with a shorter carbon chain. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-9(15)6-3-7(14)5-8(4-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
CFTAVXURQWZKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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